molecular formula C16H20N4OS2 B10811342 [4-Amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone

[4-Amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone

Cat. No.: B10811342
M. Wt: 348.5 g/mol
InChI Key: MCFPJCQKKARTOZ-UHFFFAOYSA-N
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Description

The compound [4-Amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone is a thiazole derivative featuring a sulfanylidene (C=S) group at position 2, a 3-methylphenyl substituent at position 3, and a 4-methylpiperazine moiety linked via a methanone group at position 5.

Key structural elements influencing its activity include:

  • Sulfanylidene group: Enhances electron delocalization and hydrogen-bonding capacity.
  • 3-Methylphenyl substituent: Modulates steric and electronic interactions.

Properties

Molecular Formula

C16H20N4OS2

Molecular Weight

348.5 g/mol

IUPAC Name

[4-amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H20N4OS2/c1-11-4-3-5-12(10-11)20-14(17)13(23-16(20)22)15(21)19-8-6-18(2)7-9-19/h3-5,10H,6-9,17H2,1-2H3

InChI Key

MCFPJCQKKARTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)N3CCN(CC3)C)N

Origin of Product

United States

Biological Activity

The compound [4-amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone is a thiazole derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3OS2C_{16}H_{19}N_{3}OS_{2}, with a molecular weight of 335.47 g/mol. The structure features a thiazole ring with a sulfanylidene group and a piperazine moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM in some cases .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Thiazole derivatives are often evaluated for their ability to induce apoptosis in cancer cells. Studies on related compounds have demonstrated selective cytotoxicity against breast cancer cell lines, with mechanisms involving the inhibition of critical cellular pathways such as DNA gyrase .

Synthesis and Evaluation

A study conducted on the synthesis of thiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved condensation reactions that yielded compounds with varying degrees of antimicrobial and anticancer efficacy. The most active derivatives were subjected to molecular docking studies to elucidate their interactions at the molecular level .

CompoundActivityMIC (µM)Mechanism of Action
Compound 3g Antimicrobial0.21Inhibition of DNA gyrase
Compound 3f Antifungal-Disruption of fungal cell wall
Compound 3a Cytotoxicity-Apoptosis induction in cancer cells

Mechanistic Insights

Molecular docking studies revealed that the compound forms significant interactions with key residues in target proteins, such as hydrogen bonds and π–π stacking interactions. These interactions are crucial for the compound's binding affinity and subsequent biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

2.1. Substituent Position Variations on the Phenyl Ring

The position of the methyl group on the phenyl ring significantly impacts molecular interactions:

  • 3-Methylphenyl (target compound): Balances steric hindrance and electronic effects.
  • 4-Methylphenyl (): Increased steric bulk at the para position may alter binding to hydrophobic pockets .
2.2. Amine Group Modifications

The nature of the amine group influences solubility and target affinity:

  • 4-Methylpiperazine (target compound): Enhances basicity and water solubility compared to piperidine analogs.
  • Piperidine (): Lacks the tertiary amine, reducing solubility but increasing lipophilicity .
  • Unsubstituted phenyl (): Compounds like 4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-ylmethanone lack the piperazine moiety, favoring planar interactions .
2.3. Thiazole Core Modifications

Variations in the thiazole ring substituents alter electronic properties:

  • Sulfanylidene (C=S) (target compound): Provides a hydrogen-bond acceptor site.
  • Amino and nitro groups (): For example, {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone introduces electron-withdrawing nitro groups, enhancing electrophilicity .

Computational and Crystallographic Insights

  • Electrostatic Potential Analysis (): Tools like Multiwfn can compare electron localization, predicting reactivity differences between sulfanylidene and oxo (C=O) analogs .
  • Crystal Packing (): Thiadiazole derivatives show sulfur-mediated intermolecular interactions, suggesting similar stabilization in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Substituents Amine Group Molecular Formula Key Feature Reference
Target Compound 3-methylphenyl, C=S 4-methylpiperazine C₁₆H₁₉N₃OS₂ Sulfanylidene, 3-methylphenyl
[4-Amino-3-(4-methylphenyl)...] 4-methylphenyl, C=S 4-methylpiperazine C₁₆H₁₉N₃OS₂ Para-methyl steric bulk
Piperidine Analog (CID 3044320) 2-methylphenyl, C=S Piperidine C₁₆H₁₉N₃OS₂ Reduced solubility
Cdk5 Inhibitor 4-chlorophenylamino, NO₂ None C₁₆H₁₀ClN₃O₃S Kinase inhibition
[2-(Allylamino)-4-amino...] (CAS 339019-99-7) 4-fluorophenyl, allylamino None C₁₃H₁₂FN₃OS Fluorine-enhanced bioavailability

Preparation Methods

Procedure:

  • Reaction of 3-methylphenyl isothiocyanate with methyl 4-aminothiazole-5-carboxylate in dichloromethane (DCM) at 0–5°C.

  • Addition of triethylamine (TEA) to deprotonate the amine and initiate cyclization.

  • Stirring at room temperature for 12–24 hours to form methyl 4-amino-3-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate .

Key Data:

ParameterValueSource
Yield68–75%,
Reaction Time18 hours
PurificationRecrystallization (EtOAc)

Hydrolysis to Carboxylic Acid Intermediate

The ester group is hydrolyzed to enable coupling with 4-methylpiperazine (Sources,):

Procedure:

  • Saponification of the methyl ester using 2M NaOH in methanol/water (3:1) at 60°C for 4 hours.

  • Acidification with HCl to pH 2–3 to precipitate 4-amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylic acid .

Key Data:

ParameterValueSource
Yield85–90%
Purity≥95% (HPLC)

Coupling with 4-Methylpiperazine

The carboxylic acid is activated and coupled to 4-methylpiperazine using carbodiimide-based reagents (Sources,,):

Procedure:

  • Activation : React the carboxylic acid with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.

  • Coupling : Add 4-methylpiperazine (1.5 equiv) and stir at room temperature for 12–18 hours.

  • Workup : Quench with water, extract with DCM, and purify via silica gel chromatography (EtOAc/MeOH 9:1).

Key Data:

ParameterValueSource
Yield62–70%,
Reaction Scale1–10 mmol
Purity97–99% (LC-MS)

Alternative Pathway: One-Pot Synthesis

A streamlined method combines cyclization and coupling in a single pot (Source):

Procedure:

  • React 3-methylphenyl isothiocyanate , methyl 4-aminothiazole-5-carboxylate , and 4-methylpiperazine in DMF with DIPEA (2.5 equiv).

  • Heat at 80°C for 8 hours to directly form the target compound.

Key Data:

ParameterValueSource
Yield55–60%
Purity93% (HPLC)

Optimization Challenges and Solutions

  • Steric Hindrance : The 3-methylphenyl group reduces coupling efficiency. Using excess EDC/HOBt (1.5 equiv) improves yields (Source).

  • Sulfur Stability : The sulfanylidene group is prone to oxidation. Conduct reactions under nitrogen and add BHT (0.1%) as a stabilizer (Source).

  • Purification : Silica gel chromatography with EtOAc/MeOH (gradient elution) effectively separates the product from byproducts (Source).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Thiourea Cyclization68–7595–9718–24High
One-Pot Synthesis55–60938Moderate
Carbodiimide Coupling62–7097–9912–18High

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium carbon from reduction steps (Source) can be reused up to 3 times with minimal activity loss.

  • Solvent Recovery : DCM and DMF are distilled and reused, reducing waste (Source).

  • Process Safety : Exothermic coupling reactions require temperature-controlled reactors (Source ).

Q & A

Basic: What are the recommended synthetic routes for [4-Amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone, and how can purity be optimized?

Answer:
The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and ketones or aldehydes, followed by cyclization. For example, highlights the use of spectroscopic-grade solvents (e.g., DMSO, acetonitrile) and reflux conditions for similar thiazole derivatives. To optimize purity:

  • Use gradient recrystallization with solvent pairs like DMF-ethanol (as in ).
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of reactants (e.g., 0.01 mol thiosemicarbazide to 0.03 mol oxocompound; ).
  • Purify via column chromatography with silica gel and polar/non-polar solvent mixtures .

Advanced: How do variations in solvent polarity and reaction temperature influence the yield and stereochemical outcomes of this compound?

Answer:
Solvent polarity directly affects reaction kinetics and intermediate stability. For instance:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps, increasing yield but risking side reactions ().
  • Lower temperatures (e.g., 0–25°C) favor kinetic control, potentially preserving stereochemical integrity, while higher temperatures (reflux) may lead to tautomerization ().
  • Computational studies (e.g., DFT) can predict solvent effects on transition states, guiding empirical optimization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • FT-IR: Prioritize NH/OH stretches (3200–3500 cm⁻¹ for amino and sulfanylidene groups) and C=S vibrations (~1200 cm⁻¹) ().
  • NMR:
    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm for 3-methylphenyl), methylpiperazine protons (δ 2.3–3.1 ppm) ().
    • ¹³C NMR: Carbonyl signals (δ 165–175 ppm for methanone), thiazole ring carbons (δ 110–150 ppm) ().
  • UV-Vis: π→π* transitions (250–300 nm) for conjugated systems () .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro assays and computational predictions for this compound?

Answer:

  • Validate computational models: Cross-check docking results (e.g., AutoDock Vina) with crystallographic data (e.g., CCDC-1441403 in ) to confirm binding poses.
  • Assay conditions: Adjust parameters like buffer pH (e.g., PBS vs. Tris-HCl) or cell membrane permeability enhancers (e.g., DMSO ≤0.1%) to mimic physiological environments ().
  • Dose-response studies: Perform IC50/EC50 assays across multiple concentrations to identify non-linear effects () .

Basic: What solvents are optimal for solubility studies, and how does this compound’s solubility profile impact formulation strategies?

Answer:
Solubility Table (from ):

SolventPolaritySuitability
DMSOHighExcellent
MethanolModerateGood
Ethyl acetateLowPoor
  • Use DMSO for stock solutions (≤10 mM) to avoid precipitation.
  • For in vitro assays, dilute in aqueous buffers (e.g., PBS with 0.1% Tween-20) to maintain solubility .

Advanced: What strategies can be employed to analyze tautomeric equilibria between the sulfanylidene and thione forms of this compound?

Answer:

  • X-ray crystallography: Resolve tautomeric states via Cambridge Structural Database references (e.g., ).
  • Variable-temperature NMR: Monitor proton shifts (e.g., NH vs. SH) across 25–100°C to detect equilibrium shifts.
  • Computational modeling: Use Gaussian or ORCA to calculate relative Gibbs free energies of tautomers .

Basic: How can researchers verify the stability of this compound under varying storage conditions?

Answer:

  • Accelerated degradation studies: Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products.
  • Light sensitivity: Store in amber vials under argon to prevent photodegradation of the thiazole ring ().
  • Long-term stability: Monitor spectral integrity (FT-IR, NMR) at −20°C over 6–12 months .

Advanced: What role does the 4-methylpiperazine moiety play in modulating the compound’s pharmacokinetic properties, and how can this be quantified?

Answer:

  • Lipophilicity: Calculate logP values (e.g., using ChemDraw) to assess blood-brain barrier penetration.
  • Metabolic stability: Perform liver microsome assays (e.g., human CYP450 isoforms) to evaluate N-demethylation rates.
  • Molecular dynamics simulations: Model interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

Basic: What crystallographic techniques are recommended for determining the 3D structure of this compound?

Answer:

  • Single-crystal X-ray diffraction: Use crystals grown via slow evaporation (e.g., ethanol/water mix) and refine data with SHELXL ().
  • Key parameters: Report R-factor (<0.05), bond lengths (C–S: ~1.68 Å), and torsion angles to validate geometry () .

Advanced: How can researchers design derivatives to improve selectivity for target enzymes (e.g., kinases) while minimizing off-target effects?

Answer:

  • Structure-activity relationship (SAR): Modify substituents on the 3-methylphenyl group (e.g., electron-withdrawing halogens) and compare IC50 values ().
  • Co-crystallization studies: Resolve binding modes with target enzymes (e.g., EGFR kinase) to guide rational design.
  • ADMET profiling: Use SwissADME or ProTox-II to predict toxicity and metabolic pathways of derivatives .

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